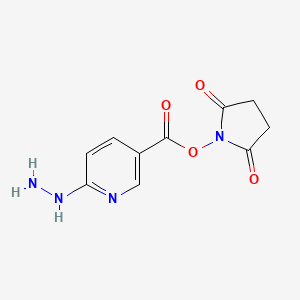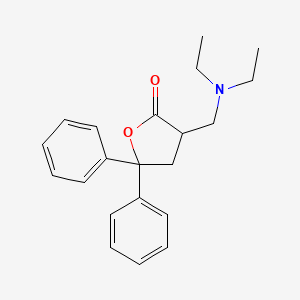![molecular formula C20H16O6 B1223110 (5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one CAS No. 71640-49-8](/img/structure/B1223110.png)
(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one is a lignan compound isolated from the crude extract of the Mountain torchwood, Amyris madrensis. It has gained significant attention due to its potent antiproliferative activities against a wide range of cancer cell lines. This compound is known for its ability to destabilize microtubules, leading to the loss of cellular microtubules and the formation of aberrant mitotic spindles, which ultimately causes cell cycle arrest at the G2/M phase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one is typically isolated through bioassay-guided fractionation of the crude extract of Amyris madrensis. The process involves several steps of extraction and purification to isolate the active lignan compound. The specific synthetic routes and reaction conditions for polygamain are not extensively documented in the literature, as it is primarily obtained from natural sources .
Industrial Production Methods: Industrial production of polygamain would likely involve large-scale extraction and purification processes from Amyris madrensis. This would include solvent extraction, chromatography, and crystallization techniques to obtain pure polygamain. The scalability of these methods would depend on the availability of the plant material and the efficiency of the extraction process.
Analyse Chemischer Reaktionen
Types of Reactions: (5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in polygamain, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the polygamain molecule, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents, can be used.
Major Products: The major products formed from these reactions are typically derivatives of polygamain with modified functional groups, which may exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying lignan chemistry and the synthesis of lignan derivatives.
Biology: It is studied for its effects on cellular microtubules and its potential as a microtubule destabilizing agent.
Industry: this compound and its derivatives may have applications in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one exerts its effects by directly interacting with the colchicine binding site on tubulin, a protein that is a key component of microtubules. This interaction inhibits the rate and extent of tubulin assembly, leading to the destabilization of microtubules. The loss of microtubules and the formation of aberrant mitotic spindles result in cell cycle arrest at the G2/M phase, ultimately inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Podophyllotoxin: Known for its anticancer properties and interaction with the colchicine binding site on tubulin.
Etoposide: A derivative of podophyllotoxin used in cancer therapy.
Colchicine: A well-known microtubule destabilizing agent used in the treatment of gout and other conditions.
(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one’s unique interactions within the colchicine binding site and its ability to circumvent drug resistance mechanisms make it a promising candidate for further research and development in the field of anticancer therapeutics .
Eigenschaften
CAS-Nummer |
71640-49-8 |
|---|---|
Molekularformel |
C20H16O6 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
(5R,5aR,8aR)-5-(1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C20H16O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,12,18-19H,3,7-9H2/t12-,18+,19-/m0/s1 |
InChI-Schlüssel |
SCTKDFCQZSBHEE-RQUSPXKASA-N |
SMILES |
C1C2COC(=O)C2C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Isomerische SMILES |
C1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Kanonische SMILES |
C1C2COC(=O)C2C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6 |
Synonyme |
polygamain |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)













